molecular formula C29H29ClN4O B11187447 3-benzyl-9-chloro-5'-methyl-2'-(4-methylphenyl)-2,3,4,4a-tetrahydro-1H,6H-spiro[pyrazino[1,2-a]quinoline-5,4'-pyrazol]-3'(2'H)-one

3-benzyl-9-chloro-5'-methyl-2'-(4-methylphenyl)-2,3,4,4a-tetrahydro-1H,6H-spiro[pyrazino[1,2-a]quinoline-5,4'-pyrazol]-3'(2'H)-one

Cat. No.: B11187447
M. Wt: 485.0 g/mol
InChI Key: MIEOGAKZEZQIJG-UHFFFAOYSA-N
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Description

3-BENZYL-9-CHLORO-3’-METHYL-1’-(4-METHYLPHENYL)-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-9-CHLORO-3’-METHYL-1’-(4-METHYLPHENYL)-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE typically involves multi-step organic reactions. One common route includes the condensation of a quinoline derivative with a pyrazole derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The reaction mixture is then subjected to cyclization to form the spiro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which are critical for the successful synthesis of such complex molecules.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-9-CHLORO-3’-METHYL-1’-(4-METHYLPHENYL)-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions can be performed using appropriate reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various hydrogenated products.

Scientific Research Applications

3-BENZYL-9-CHLORO-3’-METHYL-1’-(4-METHYLPHENYL)-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BENZYL-9-CHLORO-3’-METHYL-1’-(4-METHYLPHENYL)-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,2’-quinoline]: Similar spiro structure but different substituents.

    Spiro[indoline-3,4’-piperidine]: Another spiro compound with a different core structure.

    Spiro[isoquinoline-1,2’-pyrrolidine]: Similar spiro arrangement with isoquinoline and pyrrolidine rings.

Uniqueness

3-BENZYL-9-CHLORO-3’-METHYL-1’-(4-METHYLPHENYL)-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H29ClN4O

Molecular Weight

485.0 g/mol

IUPAC Name

3-benzyl-9-chloro-5'-methyl-2'-(4-methylphenyl)spiro[2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,4'-pyrazole]-3'-one

InChI

InChI=1S/C29H29ClN4O/c1-20-8-12-25(13-9-20)34-28(35)29(21(2)31-34)17-23-10-11-24(30)16-26(23)33-15-14-32(19-27(29)33)18-22-6-4-3-5-7-22/h3-13,16,27H,14-15,17-19H2,1-2H3

InChI Key

MIEOGAKZEZQIJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3(CC4=C(C=C(C=C4)Cl)N5C3CN(CC5)CC6=CC=CC=C6)C(=N2)C

Origin of Product

United States

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